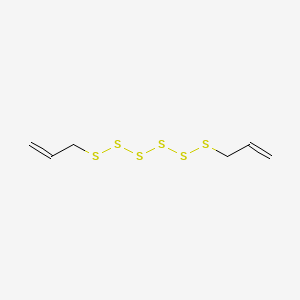

Diallyl hexasulfide

Description

Contextualization within Organosulfur Chemical Biology

Organosulfur compounds are a major focus in chemical biology due to their diverse and potent biological activities. Diallyl polysulfides, including diallyl hexasulfide, are of particular interest because their bioactivity often correlates with the number of sulfur atoms in the polysulfide chain. uea.ac.uknih.gov Research has shown that the biological effects of these compounds are often initiated through their interaction with intracellular thiols, such as the low-molecular-weight thiol glutathione (B108866) and cysteine residues in proteins. uea.ac.ukacs.org

The reactivity of the sulfur-sulfur bonds in diallyl hexasulfide and other polysulfides is a key aspect of their chemical biology. They can participate in thiol-disulfide exchange reactions, leading to the modification of proteins and the alteration of cellular redox states. uea.ac.uk This reactivity underlies many of their observed biological effects, which are being actively investigated in academic research.

Research Significance within Natural Product Chemistry

The synthesis of diallyl polysulfides, including those with longer sulfur chains like hexasulfide, is an area of active research. For instance, diallyl disulfide can react with elemental sulfur at elevated temperatures to produce a mixture of diallyl polysulfides with varying chain lengths. researchgate.netgoogle.com Such synthetic studies are crucial for obtaining pure samples of these compounds for detailed biological evaluation and for understanding their chemical properties. The development of methods to synthesize specific diallyl polysulfides allows researchers to systematically investigate the structure-activity relationships within this class of compounds.

Structure

3D Structure

Properties

CAS No. |

137443-18-6 |

|---|---|

Molecular Formula |

C6H10S6 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

3-(prop-2-enylhexasulfanyl)prop-1-ene |

InChI |

InChI=1S/C6H10S6/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-6H2 |

InChI Key |

RUEMHHSAZHTSOK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSSSSSSCC=C |

boiling_point |

470.00 °C. @ 760.00 mm Hg |

melting_point |

76.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Diallyl Hexasulfide

Interactions with Intracellular Thiol Systems

The bioactivity of diallyl polysulfides, including diallyl hexasulfide, is largely initiated through their reactions with intracellular low molecular weight (LMW) and protein thiols. uea.ac.uk These interactions disrupt the cellular redox balance and modify protein function.

Reactivity with Low Molecular Weight (LMW) Thiols

Diallyl hexasulfide and related polysulfides readily react with LMW thiols, which act as crucial redox buffers within the cell. researchgate.net This reactivity is a key aspect of their biological mechanism. Studies on diallyl polysulfides (DAS) have demonstrated that their bioactivity often increases with the length of the sulfur chain. uea.ac.ukresearchgate.net

The primary interaction involves a thiol-polysulfane exchange reaction. uea.ac.uk When exposed to cells, diallyl polysulfides cause a rapid and significant depletion of the intracellular pool of LMW thiols. uea.ac.uk For instance, in the bacterium Bacillus subtilis, treatment with diallyl trisulfane (B228730) and tetrasulfane (B1203235) resulted in a decrease of approximately 90% in bacillithiol (BSH) levels within minutes. researchgate.netuea.ac.uk Other LMW thiols such as cysteine and coenzyme A (CoA) are also affected, though to a lesser extent. researchgate.netuea.ac.uk This depletion of reduced LMW thiols compromises the cell's ability to counteract oxidative stress. uea.ac.ukuea.ac.uk

The reaction between diallyl polysulfides and LMW thiols, such as glutathione (B108866) (GSH) in mammalian cells or BSH in bacteria, leads to the formation of mixed polysulfides. uea.ac.uk For example, mixed polysulfides with up to five sulfur atoms have been observed in vitro. uea.ac.uk This process is accompanied by the generation of allyl hydropolysulfides, including allyl perthiol (AS₂H) and allyl hydrotrisulfide (AS₃H). uea.ac.ukuea.ac.uk

Table 1: Impact of Diallyl Polysulfides on Low Molecular Weight (LMW) Thiols in B. subtilis

| LMW Thiol | Observation | Reference |

|---|---|---|

| Bacillithiol (BSH) | ~90% decrease in intracellular levels within 2 minutes of treatment with diallyl trisulfane or tetrasulfane. | researchgate.netuea.ac.uk |

| Cysteine (Cys) | Levels affected to a lesser degree compared to BSH. | researchgate.netuea.ac.uk |

Modifications of Protein Thiols and Impact on Enzyme Activity

Beyond reacting with LMW thiols, diallyl hexasulfide can directly modify proteins by targeting the thiol groups of their cysteine residues. uea.ac.uk This interaction can significantly alter protein structure and function.

The thiol groups of cysteine residues are often crucial for the catalytic activity and structural integrity of many enzymes. scispace.com Diallyl polysulfides can perturb the function of these proteins through thiol-polysulfane exchange reactions with exposed cysteine residues. uea.ac.ukresearchgate.net This modification, known as S-thioallylation, can lead to the inhibition of enzymes by forming mixed disulfides at the protein's active or allosteric sites. researchgate.netscispace.com The modification of cysteine residues in key enzymes like hydrolases, dehydrogenases, and phosphatases can disrupt essential metabolic and signaling pathways. nih.gov While specific studies on diallyl hexasulfide's effect on these particular enzyme classes are detailed in broader polysulfide research, the general mechanism involves the oxidative modification of catalytically important cysteine residues. scispace.com

A significant consequence of the interaction between diallyl polysulfides and cellular proteins is the formation of mixed polysulfides, a process also described as protein-S-allylation. researchgate.netuea.ac.uk Proteomic studies have identified a large number of proteins in B. subtilis that form mixed di- and trisulfides after exposure to diallyl polysulfides. uea.ac.uk This covalent modification occurs when the polysulfide reacts with a protein's cysteine thiol, resulting in the attachment of an allyl polysulfide chain to the protein and the release of a smaller thiol molecule. uea.ac.ukscispace.com This S-thioallylation can alter protein conformation, leading to either activation or, more commonly, inactivation of the protein's function. researchgate.netplos.org

Alterations in Cysteine Residues of Hydrolases, Dehydrogenases, and Phosphatases

Redox Modulation and Oxidative Stress Responses

The reactions of diallyl hexasulfide with cellular thiols are central to its ability to modulate the cellular redox environment and induce oxidative stress.

Role of Allyl Hydropolysulfides and Perthiols (RSSH) in Bioactivity

The reaction of diallyl polysulfides with LMW thiols like GSH is a critical step that generates highly reactive intermediates, namely allyl hydropolysulfides (RSₙH, where n>1) and perthiols (RSSH). uea.ac.ukuea.ac.uk The formation of these reduced metabolites, such as allyl perthiol (AS₂H) and allyl hydrotrisulfide (AS₃H), has been detected both in vitro and in vivo. uea.ac.uk

These species are believed to be the primary drivers of the subsequent biological activity. uea.ac.uk Allyl hydropolysulfides can elevate the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, thereby inducing a state of oxidative stress. uea.ac.uk Furthermore, subsequent reactions of these perthiols with other thiols can lead to the release of hydrogen sulfide (B99878) (H₂S), another important signaling molecule. uea.ac.uknih.govresearchgate.net This dual effect of depleting the cell's primary antioxidant thiols while simultaneously generating ROS creates a significant disturbance in the cellular redox status. uea.ac.uk

Table 2: Key Molecular Interactions of Diallyl Polysulfides and Their Consequences

| Interacting Molecule | Products of Reaction | Cellular Consequence | Reference |

|---|---|---|---|

| Low Molecular Weight (LMW) Thiols (e.g., GSH, BSH) | Mixed polysulfides, Allyl hydropolysulfides (ASₙH), Allyl perthiols (AS₂H) | Depletion of cellular antioxidant pool, disturbance of redox status. | uea.ac.ukuea.ac.uk |

| Protein Thiols (Cysteine residues) | Protein-S-allyl mixed polysulfides (Protein-S-S-Allyl) | Alteration of protein structure and enzyme activity, functional perturbation. | uea.ac.ukresearchgate.netuea.ac.uk |

Induction of Oxidative Stress in Cellular Systems

Diallyl hexasulfide, like other diallyl polysulfides, is believed to exert some of its biological effects by initially inducing a mild state of oxidative stress within cells. This seemingly paradoxical effect is a key mechanism for activating cellular defense pathways. The generation of reactive oxygen species (ROS) is a transient effect that triggers a cascade of adaptive responses. nih.gov For instance, studies on related diallyl sulfides, such as diallyl sulfide (DAS), have shown a temporary increase in ROS production. nih.gov This initial pro-oxidant action is thought to be a crucial step in stimulating the cell's own antioxidant machinery, leading to a net protective effect against more severe oxidative insults. nih.gov

The induction of oxidative stress by diallyl polysulfides can lead to the oxidation of critical cysteine residues on sensor proteins, which in turn activates signaling pathways responsible for cellular protection. This process is a classic example of hormesis, where a low dose of a stressor elicits a beneficial adaptive response.

Diallyl Polysulfides and the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of genes involved in antioxidant defense and detoxification. scielo.brscielo.br The Nrf2/Antioxidant Response Element (ARE) signaling pathway is a primary mechanism through which cells protect themselves from oxidative damage. scielo.br Diallyl polysulfides, including diallyl hexasulfide, are known activators of this protective pathway.

Activation and Nuclear Translocation of Nrf2

Under normal conditions, Nrf2 is kept in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. scielo.br When cells are exposed to inducers like diallyl polysulfides, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2. plos.org

Once stabilized, Nrf2 is able to translocate from the cytoplasm into the nucleus. nih.govfrontiersin.org In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter regions of its target genes. dovepress.com This binding initiates the transcription of numerous cytoprotective genes. scielo.brscielo.br Studies on related compounds like diallyl sulfide (DAS) and diallyl disulfide (DADS) have demonstrated their ability to increase the nuclear translocation of Nrf2. nih.govnih.govnih.gov For example, research has shown that DAS treatment elevates the total amount of Nrf2 and its presence in the nucleus in rat lungs. nih.gov Similarly, DADS has been found to prevent the depletion of cytosolic Nrf2 and promote its nuclear translocation in response to cellular stress. nih.gov

Transcriptional Upregulation of ARE-Dependent Cytoprotective Genes

The activation of the Nrf2/ARE pathway by diallyl polysulfides leads to the increased expression of a variety of enzymes that protect the cell from damage. These include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase 1 (NQO-1), and Glutathione S-Transferases (GSTs).

Heme Oxygenase-1 (HO-1) is an inducible enzyme that breaks down heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.gov The induction of HO-1 is a key component of the cellular response to oxidative stress. nih.gov Research on diallyl sulfides has shown that they can cause a dose- and time-dependent increase in both HO-1 protein and mRNA levels. nih.gov For instance, diallyl sulfide (DAS) has been observed to induce HO-1 expression in HepG2 cells. nih.gov Similarly, diallyl disulfide (DADS) has been shown to induce HO-1 expression in human proximal tubular cells, an effect that was diminished in cells where Nrf2 was silenced. scielo.br

Table 1: Effect of Diallyl Sulfides on HO-1 Expression

| Compound | Cell Line/Animal Model | Observation | Reference |

|---|---|---|---|

| Diallyl sulfide (DAS) | HepG2 cells | Dose- and time-dependent increase in HO-1 protein and mRNA. | nih.gov |

| Diallyl disulfide (DADS) | Human proximal tubular cells (HK-2) | Induced HO-1 expression; effect suppressed in Nrf2-silenced cells. | scielo.br |

NAD(P)H Quinone Oxidoreductase 1 (NQO-1) is a cytosolic flavoprotein that plays a crucial role in detoxifying quinones and protecting against oxidative stress. wikipedia.orgperiodikos.com.br It catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification reaction as it bypasses the formation of reactive semiquinone radicals. nih.gov The expression of NQO-1 is regulated by the Nrf2-ARE pathway. scielo.br Studies on diallyl polysulfides have demonstrated their ability to upregulate NQO-1. For example, diallyl disulfide (DADS) was found to induce NQO-1 expression in a human proximal tubular cell line. scielo.br In another study, diallyl trisulfide (DATS) was shown to be a potent inducer of NQO-1 in human gastric epithelial cells, an effect mediated by Nrf2 activation. plos.org

Table 2: Effect of Diallyl Polysulfides on NQO-1 Expression

| Compound | Cell Line/Animal Model | Observation | Reference |

|---|---|---|---|

| Diallyl disulfide (DADS) | Human proximal tubular cells (HK-2) | Induced NQO-1 expression. | scielo.br |

| Diallyl trisulfide (DATS) | Human gastric epithelial (AGS) cells | Potent inducer of NQO-1 expression. | plos.org |

Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates, making them more water-soluble and easier to excrete from the body. wikipedia.org This detoxification process is vital for protecting cells from xenobiotics and oxidative damage. sigmaaldrich.com Diallyl polysulfides have been shown to enhance GST activity. For example, treatment with diallyl sulfide (DAS) and diallyl trisulfide (DATS) resulted in a significant increase in hepatic and forestomach GST activity in mice. nih.gov Furthermore, diallyl disulfide (DADS) treatment has been shown to significantly enhance GST activity in the liver and kidneys of rats. nih.gov This enhancement of GST activity is another key mechanism by which diallyl polysulfides contribute to cellular protection.

Table 3: Effect of Diallyl Polysulfides on GST Activity

| Compound | Animal Model | Observation | Reference |

|---|---|---|---|

| Diallyl sulfide (DAS) | Female A/J mouse | Significant increase in hepatic and forestomach GST activity. | nih.gov |

| Diallyl disulfide (DADS) | Rat | Significant enhancement of GST activity in liver and kidney. | nih.gov |

NAD(P)H Quinone Oxidoreductase 1 (NQO-1) Expression

Upstream Regulatory Elements of Nrf2 Activation

The activation of Nuclear factor-erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses, is a complex process controlled by several upstream signaling pathways. d-nb.info Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. plos.orgcellsignal.com However, upon cellular stress induced by compounds like diallyl polysulfides, a cascade of signaling events leads to the release and activation of Nrf2. cellsignal.com This allows Nrf2 to move into the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes. d-nb.infoplos.org The activation of Nrf2 can occur through Keap1-dependent mechanisms, involving the modification of Keap1's cysteine residues, or through Keap1-independent pathways, which often involve the phosphorylation of Nrf2 by various protein kinases. nih.govmdpi.com

Mitogen-Activated Protein Kinases (MAPK) Involvement (e.g., ERK/p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, are implicated in the Nrf2 activation by diallyl sulfides. nih.govnih.gov Studies have shown that diallyl sulfide (DAS) can induce the nuclear translocation of Nrf2 through the ERK/p38 signaling pathway in lung cells. nih.gov Similarly, diallyl trisulfide (DATS) has been observed to increase the phosphorylation of p38 MAPK, which is associated with Nrf2 activation. nih.gov

However, the precise role of MAPKs in directly phosphorylating and activating Nrf2 is complex and can be contradictory across different studies. plos.org Some research suggests that while kinases like p38 are activated by diallyl sulfides, their contribution to Nrf2 stability and activation might be limited. nih.govplos.org For instance, one study noted that DATS treatment increased the phosphorylation of p38 MAPK but not ERK. nih.gov Other reports indicate that Nrf2-activating compounds can reverse the phosphorylation of ERK, JNK, and p38. mdpi.com This suggests that MAPK signaling is part of the upstream cascade that senses cellular stress and initiates the Nrf2 response, although the direct phosphorylation of Nrf2 by these kinases may not be the sole or primary mechanism of its activation. nih.govplos.orgnih.gov

Table 1: Research Findings on MAPK Involvement in Nrf2 Activation by Diallyl Sulfides

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Diallyl sulfide (DAS) | MRC-5 lung cells | Induced nuclear translocation of Nrf2 via the ERK/p38 signaling pathway. | nih.gov |

| Diallyl trisulfide (DATS) | AGS human gastric epithelial cells | Increased the phosphorylation of p38 MAPK, but not ERK or JNK. | nih.gov |

| General Nrf2 Activators | Human keratinocytes (HaCaT cells) | Nrf2-activating compounds could reverse UVA-stimulated increase in phosphorylation of ERK, JNK, and p38. | mdpi.com |

Protein Kinase C (PKC) Mediation

Protein Kinase C (PKC) has been identified as another upstream kinase involved in the activation of the Nrf2 pathway. frontiersin.orgjfda-online.com The activation of PKC can lead to the phosphorylation of Nrf2, specifically at the Ser40 residue, which promotes the dissociation of Nrf2 from its repressor Keap1. jfda-online.com This event enhances Nrf2's stability and facilitates its accumulation in the nucleus, where it can then activate gene expression. jfda-online.com While direct studies on diallyl hexasulfide are limited, the antioxidant effects of related compounds found in garlic have been linked to various cell signaling pathways, including PKC, which is associated with the Nrf2 pathway. nih.gov For example, ethanol-induced oxidative stress has been shown to activate a PKC/MEK/Nrf2 pathway, indicating that PKC is a known upstream regulator of Nrf2 in response to certain stressors. researchgate.net

Phosphatidylinositol 3-Kinase (PI3K) Signaling Axis

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical axis for cell survival and has been shown to mediate the protective effects of diallyl polysulfides through Nrf2 activation. nih.govnih.gov Studies on diallyl trisulfide (DATS) have demonstrated that it can protect cardiomyocytes from hyperglycemia-induced apoptosis by activating the PI3K/Akt/Nrf2 pathway. nih.gov Treatment with DATS leads to the activation of PI3K/Akt signaling, which in turn promotes Nrf2 protein stability and its translocation to the nucleus. nih.govnih.gov

Inhibition of the PI3K/Akt pathway has been shown to diminish the protective effects of DATS and reduce the expression of Nrf2-mediated antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov This indicates that the PI3K/Akt pathway is a significant upstream regulator required for DATS-induced Nrf2 activation. nih.gov This mechanism is not unique to DATS, as diallyl disulfide (DADS) has also been reported to modulate PI3K/Akt signaling in various cell types. nih.gov Furthermore, Nrf2 activators like sulforaphane (B1684495) are known to exert their effects by promoting the PI3K/Akt signaling pathway. researchgate.net

Crosstalk with Silent Information Regulator 2-Related Protein 1 (Sirt1) and Kelch-like ECH-associated protein 1 (Keap1) Regulation

The primary mechanism for Nrf2 regulation involves its interaction with Keap1, a protein rich in cysteine residues that act as stress sensors. plos.orgmdpi.com Diallyl polysulfides, being electrophilic compounds, can directly interact with these cysteine residues on Keap1. plos.org Research on DATS has shown that it specifically targets the Cys288 residue of Keap1. plos.orgnih.gov This modification of Keap1 leads to a conformational change that inactivates the Keap1-Cul3 E3 ubiquitin ligase complex, preventing it from tagging Nrf2 for degradation. plos.orgnih.govwikipedia.org As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate its target genes. mdpi.com

Emerging evidence points to a complex interplay between Nrf2 and Sirtuin 1 (Sirt1), a protein deacetylase involved in cellular regulation. mdpi.comnih.gov There appears to be a bidirectional crosstalk, forming a positive feedback loop. Sirt1 can enhance the activity of the Keap1/Nrf2/ARE pathway by deacetylating Nrf2, which reduces its ubiquitination and promotes its stability and transcriptional activity. nih.gov In turn, Nrf2 can positively regulate the expression and activity of Sirt1. nih.gov This crosstalk amplifies the cellular antioxidant response. nih.gov Compounds that activate Sirt1 have been shown to play a key role in regulating the Nrf2 signaling pathway, highlighting the importance of this interaction in mediating cellular protection. mdpi.comfrontiersin.org

Diallyl Polysulfides and Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Diallyl polysulfides, including compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS), which are found in garlic oil along with diallyl hexasulfide, are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, such as cytokines and enzymes like cyclooxygenase-2 (COX-2). semanticscholar.orgresearchgate.net

Inhibition of NF-κB Activation

The activation of NF-κB is typically held in check by its inhibitor, IκBα, which sequesters it in the cytoplasm. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov

Diallyl polysulfides have been shown to effectively inhibit this process. DADS has demonstrated the ability to prevent the nuclear translocation of NF-κB and the phosphorylation of IκBα in response to inflammatory stimuli. nih.gov By inhibiting IκBα degradation, DADS effectively traps NF-κB in the cytoplasm, thereby suppressing the expression of inflammatory mediators. nih.govnih.gov Similarly, DATS has been found to suppress NF-κB transcriptional activity by inducing the stabilization of IκBα. spandidos-publications.comnih.gov This inhibitory action on the NF-κB pathway is a key mechanism behind the anti-inflammatory properties attributed to these organosulfur compounds. semanticscholar.orgresearchgate.net

Table 2: Research Findings on NF-κB Inhibition by Diallyl Polysulfides

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Diallyl disulfide (DADS) | Human Barrett's epithelial cells | Inhibited IκBα phosphorylation and the expression of p50 in the nucleus in a dose-dependent manner. | nih.gov |

| Diallyl disulfide (DADS) | Rat liver (in vivo) | Inhibited NF-κB translocation and IκBα phosphorylation, which subsequently decreased inflammatory mediators. | nih.gov |

| Diallyl trisulfide (DATS) | Primary effusion lymphoma (PEL) cells | Suppressed NF-κB transcriptional activity through stabilization of IκBα by inhibiting its phosphorylation. | spandidos-publications.comnih.gov |

| Diallyl trisulfide (DATS) | Triple negative breast cancer cells | Inhibits metastasis by suppressing the NF-κB pathway. | frontiersin.org |

Impact on IκB Kinase (IKK) Complex Activity

The IκB kinase (IKK) complex is a crucial component in the NF-κB signaling pathway, responsible for phosphorylating the inhibitor of κB (IκB) proteins. This action marks IκB for degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription involved in inflammation and cell survival. taylorandfrancis.combellbrooklabs.com The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO). bellbrooklabs.com

Stimulation by pro-inflammatory signals activates the IKK complex. bellbrooklabs.com This activation is a critical step for the subsequent phosphorylation of IκBα. taylorandfrancis.com Studies have shown that inhibiting the IKK complex can reduce organ dysfunction in sepsis models, highlighting its therapeutic potential. nih.gov This inhibition attenuates the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB subunit p65. nih.gov Diallyl hexasulfide has been found to suppress the phosphorylation of IκBα, which suggests an inhibitory effect on the upstream IKK complex activity, thereby impeding the NF-κB signaling cascade.

Regulation of IκBα Stability and Phosphorylation

The stability and phosphorylation of the inhibitor of κB alpha (IκBα) are central to the regulation of the NF-κB signaling pathway. In its resting state, IκBα binds to the NF-κB complex, sequestering it in the cytoplasm. unc.edu Upon receiving a pro-inflammatory stimulus, the IκB kinase (IKK) complex is activated and phosphorylates IκBα at two specific serine residues, Ser32 and Ser36. unc.edufrontiersin.org This phosphorylation event is a critical signal that flags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. unc.edufrontiersin.orgfrontiersin.org

The degradation of IκBα liberates the NF-κB complex, allowing it to move into the nucleus and initiate the transcription of target genes. unc.edufrontiersin.org The level of IκBα phosphorylation is finely tuned by the opposing actions of protein kinases and phosphatases. frontiersin.org Research has demonstrated that certain molecules can alter the phosphorylation status and stability of IκBα, thereby modulating NF-κB activity. frontiersin.org For instance, some proteins can enhance IκBα phosphorylation and subsequent degradation in response to stimuli like TNF-α. frontiersin.org Conversely, diallyl hexasulfide has been shown to inhibit the degradation of IκBα and suppress its phosphorylation. This action effectively maintains the integrity of the IκBα-NF-κB complex in the cytoplasm, preventing the activation of the NF-κB pathway.

Modulation of TRAF6 Proteasomal Degradation

Tumor necrosis factor receptor-associated factor 6 (TRAF6) is an E3 ubiquitin ligase that plays a critical role in signal transduction for various immune receptors. researchgate.net It functions as a key mediator in the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. researchgate.net The activity of TRAF6 is regulated by its ubiquitination status. TRAF6 can catalyze its own polyubiquitination, which can lead to the activation of downstream kinases. nih.gov

Specifically, K63-linked polyubiquitination of TRAF6 serves as a scaffold to recruit and activate other signaling proteins, while K48-linked polyubiquitination typically targets proteins for degradation by the proteasome. researchgate.netnih.gov Several E3 ubiquitin ligases have been identified that target TRAF6 for K48-linked polyubiquitination and subsequent proteasomal degradation, thereby negatively regulating TLR-mediated immune responses. researchgate.net Diallyl hexasulfide has been observed to induce the proteasomal degradation of TRAF6. This degradation is a key mechanism by which diallyl hexasulfide attenuates inflammatory signaling pathways that are dependent on TRAF6. By promoting its degradation, diallyl hexasulfide effectively reduces the cellular levels of TRAF6, thus inhibiting the downstream signaling events that lead to inflammatory responses.

Attenuation via Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) Activation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily. It plays a significant role in various biological processes, including the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. mdpi.com Upon activation by its ligands, PPAR-γ can modulate the expression of target genes. mdpi.com

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental biological process for removing unwanted or damaged cells in a controlled manner. wikipedia.org This process is executed by a family of cysteine proteases known as caspases. wikipedia.org

Activation of Caspase Pathways

Caspases are synthesized as inactive zymogens, or pro-caspases, which become activated through proteolytic cleavage in response to apoptotic stimuli. wikipedia.org There are two main pathways for caspase activation: the extrinsic pathway and the intrinsic pathway. nih.gov The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the recruitment and activation of initiator caspases like caspase-8. nih.gov The intrinsic, or mitochondrial, pathway is triggered by cellular stress and results in the release of cytochrome c from the mitochondria, which then leads to the formation of the apoptosome and the activation of the initiator caspase-9. mdpi.com

Both initiator caspases, caspase-8 and caspase-9, can then cleave and activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to cell death. nih.govnih.gov Diallyl hexasulfide has been shown to induce apoptosis by activating these caspase pathways.

Cleavage and Activation of Pro-Caspase-3 and Pro-Caspase-9

The activation of executioner caspases is a critical step in the apoptotic cascade. Pro-caspase-3, an inactive zymogen, is a key executioner caspase. wikipedia.org Its activation occurs through proteolytic cleavage by initiator caspases, such as caspase-9. nih.gov This cleavage generates the active form of caspase-3, which then proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. wikipedia.orgnovusbio.com

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Poly(ADP-ribose) polymerase (PARP) is a family of proteins crucial for cellular processes like DNA repair and programmed cell death. wikipedia.org In response to DNA damage, PARP becomes activated and synthesizes poly(ADP-ribose) chains on nuclear proteins, a process that recruits other DNA repair enzymes. wikipedia.orgnih.gov However, during apoptosis, PARP is a key substrate for caspases, a family of proteases that execute programmed cell death. numberanalytics.comnumberanalytics.com

The cleavage of PARP by caspases, particularly caspase-3 and caspase-7, is a well-established hallmark of apoptosis. wikipedia.orgnih.gov This cleavage occurs at a specific site, separating PARP into two fragments: a 24 kDa N-terminal fragment containing the DNA-binding domain and an 89 kDa C-terminal fragment with the catalytic domain. wikipedia.orgcellsignal.com This event effectively inactivates PARP, preventing it from consuming NAD+ and ATP in futile DNA repair attempts within a cell that is already committed to dying. wikipedia.orgnumberanalytics.com The inactivation of PARP facilitates the orderly disassembly of the cell. cellsignal.com

Research indicates that the automodification of PARP by poly(ADP-ribose) can influence its cleavage. For instance, caspase-7's ability to cleave PARP is enhanced by this automodification, and caspase-7 itself shows an affinity for poly(ADP-ribose), unlike caspase-3. nih.gov This suggests a regulated process where PARP's own activity can make it a better target for apoptotic machinery, ensuring the swift inactivation of DNA repair during programmed cell death. nih.gov

Mitochondrial Pathway Disruption

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Disruption of mitochondrial integrity and function is a critical step in this process, leading to the release of pro-apoptotic factors into the cytoplasm.

Reduction of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is an essential component of mitochondrial function, driving ATP synthesis through oxidative phosphorylation. creative-proteomics.comucl.ac.uk A decrease or dissipation of the ΔΨm is considered an early indicator of apoptosis. creative-proteomics.com This reduction in potential can be triggered by various stimuli, including the action of pro-apoptotic proteins. The loss of ΔΨm disrupts the normal functioning of the electron transport chain and can lead to the opening of the mitochondrial permeability transition pore, facilitating the release of proteins from the intermembrane space. biorxiv.org While some studies suggest that a reduction in ΔΨm occurs after the release of cytochrome c and caspase activation, its role as a key event in mitochondrial-mediated apoptosis is well-established. embopress.org

Cytochrome c Release from Mitochondria

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal event in the intrinsic apoptotic pathway. nih.govnih.gov In the cytosol, cytochrome c binds to Apoptotic protease-activating factor-1 (Apaf-1), which then recruits and activates caspase-9, initiating a caspase cascade that leads to the execution of apoptosis. embopress.org The release of cytochrome c is a regulated process, often occurring in a two-step manner. nih.gov First, the association of cytochrome c with the inner mitochondrial membrane, primarily through its interaction with cardiolipin, must be disrupted. nih.gov Following this solubilization, permeabilization of the outer mitochondrial membrane, often mediated by pro-apoptotic Bcl-2 family proteins like Bax, allows for its release. nih.gov

Release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G)

Mitochondria also house other pro-apoptotic factors, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G). mdpi.comnih.gov Upon their release from the mitochondria, both AIF and Endo G translocate to the nucleus where they contribute to DNA degradation, a hallmark of apoptosis. mdpi.comnih.gov AIF is known to cause large-scale DNA fragmentation and chromatin condensation in a caspase-independent manner. mdpi.com Endo G is an apoptotic DNase that also participates in oligonucleosomal DNA fragmentation. nih.govunistra.fr Interestingly, studies have shown that the release of AIF and Endo G can be a selective process, occurring downstream of caspase activation. nih.govembopress.orgnih.gov This suggests a hierarchical release of mitochondrial apoptotic factors, where cytochrome c release may precede that of AIF and Endo G, which require caspase activity for their liberation. embopress.orgnih.gov

DNA Damage and Fragmentation

DNA fragmentation is a characteristic feature of apoptosis. imrpress.com This process involves the cleavage of nuclear DNA into smaller fragments. The extent of this fragmentation can vary, from large fragments to the oligonucleosomal "laddering" pattern often observed in agarose (B213101) gel electrophoresis. This degradation of the genetic material ensures that the dying cell cannot replicate and contributes to its orderly removal.

Several factors can lead to DNA damage, including oxidative stress, which generates reactive oxygen species that can directly harm DNA. The DNA fragmentation index (DFI) is a measure used to quantify the extent of this damage. imrpress.com High levels of DNA fragmentation have been associated with negative outcomes in various biological contexts. imrpress.comfrontiersin.org

The process of DNA fragmentation during apoptosis is carried out by specific nucleases. As mentioned previously, proteins like Endonuclease G, released from the mitochondria, translocate to the nucleus to participate in this process. nih.govunistra.fr The activation of caspases also plays a crucial role, as they can activate other DNases or cleave proteins that normally inhibit these enzymes. The resulting DNA damage is a critical step in the execution phase of apoptosis.

Involvement of Apoptosis-Inducing Ligand (TRAIL)-Mediated Pathways

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is one such ligand that can selectively trigger apoptosis in many cancer cells while sparing most normal cells. researchgate.netnih.gov

TRAIL initiates apoptosis by binding to its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5). researchgate.net This binding leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8 to form the death-inducing signaling complex (DISC). researchgate.netmdpi.com Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, including the activation of executioner caspases like caspase-3, culminating in apoptosis. mdpi.com

Some compounds have been shown to sensitize cancer cells to TRAIL-mediated apoptosis. For example, diallyl disulfide (DADS), a related organosulfur compound, has been demonstrated to enhance TRAIL-induced cell death in colorectal cancer cells by down-regulating the anti-apoptotic protein Bcl-2. nih.gov This highlights the potential for interplay between the intrinsic and extrinsic apoptotic pathways.

Role of Intracellular Hydrogen Peroxide Generation

Diallyl hexasulfide, a sulfur-containing compound, is involved in cellular processes that can include the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). While the direct generation of H₂O₂ by diallyl hexasulfide itself is a complex area of study, the broader class of diallyl polysulfides has been noted for its interaction with cellular redox systems.

Hydrogen peroxide is a key signaling molecule and a source of oxidative stress within cells. sigmaaldrich.cn It is produced through various metabolic processes, including mitochondrial respiration and by enzymes like NADPH oxidases. sigmaaldrich.cn The accumulation of intracellular H₂O₂ can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to cellular dysfunction and the progression of various diseases. sigmaaldrich.cnfrontiersin.org

Some studies on related diallyl sulfides, such as diallyl trisulfide (DATS), have shown that they can attenuate H₂O₂-induced oxidative stress by upregulating antioxidant defense mechanisms. nih.gov For instance, DATS has been observed to protect C2C12 myoblasts from H₂O₂-induced growth inhibition and DNA damage by decreasing the generation of ROS. nih.gov This protective effect is linked to the activation of the Nrf2 signaling pathway and the induction of antioxidant enzymes like thioredoxin reductase 1. nih.gov While these findings pertain to a related compound, they highlight the intricate relationship between diallyl polysulfides and the intracellular redox environment, where the modulation of H₂O₂ levels plays a significant role.

Cell Cycle Regulation

Diallyl hexasulfide and related organosulfur compounds have been shown to influence the cell cycle, a tightly regulated process that governs cell proliferation. fortislife.com Disruptions in cell cycle control are a hallmark of cancer. mdpi.com The cell cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). fortislife.com Checkpoints exist between these phases to ensure the fidelity of cell division. lumenlearning.com

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

Research on garlic-derived organosulfur compounds has demonstrated their ability to halt the progression of the cell cycle, often at the G0/G1 phase. nih.govbiomolther.orgmdpi.com For example, diallyl sulfide (DAS), a related compound, has been shown to induce G0/G1 cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest prevents cells from entering the S phase, the stage where DNA replication occurs, thereby inhibiting proliferation. fortislife.comnih.gov The induction of cell cycle arrest is a key mechanism through which these compounds exert their anti-proliferative effects. biomolther.org

Modulation of Cell Cycle Regulatory Proteins

The progression through the cell cycle is orchestrated by a family of proteins called cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. lumenlearning.comnih.gov The activity of CDK-cyclin complexes can be inhibited by cyclin-dependent kinase inhibitors (CKIs). fortislife.com Diallyl hexasulfide and its related compounds can modulate the expression of these key regulatory proteins.

Studies have indicated that organosulfur compounds can upregulate the expression of several CKIs, including p21, p27, and the tumor suppressor protein p53. nih.govjcancer.org The p53 protein plays a crucial role in the G1 checkpoint, halting the cell cycle in response to DNA damage. lumenlearning.com When activated, p53 can trigger the production of p21. lumenlearning.com

The p21 protein is a potent CKI that can bind to and inhibit the activity of CDK-cyclin complexes, leading to cell cycle arrest. mdpi.comlumenlearning.comembopress.org Increased expression of p21 has been observed in various cancer cell lines following treatment with compounds that induce G0/G1 arrest. biomolther.orgjcancer.org Similarly, p27 is another CKI that plays a role in regulating the G1 to S phase transition. fortislife.comembopress.org The upregulation of these inhibitory proteins is a critical step in the mechanism of cell cycle arrest induced by these compounds.

p53: A tumor suppressor protein that can halt the cell cycle and induce apoptosis in response to cellular stress. lumenlearning.com

p21 (Waf1/Cip1): A CKI transcriptionally controlled by p53 and other factors, which arrests the cell cycle. mdpi.com

p27 (Kip1): A CKI that inhibits the activity of cyclin-CDK complexes, primarily during the G1 phase. fortislife.comembopress.org

In conjunction with the upregulation of CKIs, diallyl hexasulfide and related compounds can also lead to a decrease in the expression of proteins that promote cell cycle progression. These include Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 6 (CDK6), which are active during the G1 phase and are essential for the G1/S transition. nih.govnih.gov The downregulation of these kinases contributes to the G0/G1 arrest. mdpi.com

Checkpoint Kinase 2 (CHK2) is a protein kinase that is activated in response to DNA damage and plays a role in the DNA damage checkpoint pathways. While CHK2 is typically associated with cell cycle arrest, some studies on CDK2 have shown complex interactions where Cdk2 might delay cell cycle exit by stimulating Cdk6 expression. nih.gov The precise effects of diallyl hexasulfide on CHK2 expression require further specific investigation.

Table 1: Cell Cycle Regulatory Proteins Modulated by Related Organosulfur Compounds

| Protein Family | Protein | Function in Cell Cycle | Observed Effect of Related Compounds |

| Tumor Suppressor | p53 | Halts cell cycle at G1 checkpoint in response to DNA damage. lumenlearning.com | Increased expression. nih.gov |

| CDK Inhibitors (CKIs) | p21 | Inhibits CDK-cyclin complexes, leading to cell cycle arrest. mdpi.comlumenlearning.com | Increased expression. jcancer.orgscispace.com |

| p27 | Regulates the G1 to S phase transition by inhibiting CDKs. fortislife.comembopress.org | Increased expression. biomolther.org | |

| Cyclin-Dependent Kinases (CDKs) | CDK2 | Promotes G1/S transition. nih.govnih.gov | Decreased expression. |

| CDK6 | Active during G1 phase, promotes cell cycle progression. nih.gov | Decreased expression. | |

| Checkpoint Kinases | CHK2 | Activated by DNA damage, involved in cell cycle checkpoints. nih.gov | Further research needed for diallyl hexasulfide. |

Enzyme Inhibition Kinetics and Mechanisms

Inhibition of Specific Enzyme Targets by Diallyl Sulfides

Diallyl sulfides have been identified as inhibitors of key enzymes involved in cellular metabolism and proliferation. Their inhibitory action on these targets is a cornerstone of their physiological effects.

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in the metabolism of numerous xenobiotics, including many procarcinogens and toxins. nih.govuniprot.org The inhibitory effect of diallyl sulfides on CYP2E1 is well-documented. Diallyl sulfide (B99878) (DAS) is recognized as a selective and competitive inhibitor of CYP2E1. nih.govscbt.comnih.gov This inhibition is significant as CYP2E1-mediated metabolism can lead to the production of reactive oxygen species (ROS) and toxic metabolites. nih.gov

The metabolites of DAS, namely diallyl sulfoxide (B87167) (DASO) and diallyl sulfone (DASO2), also exhibit inhibitory effects on CYP2E1. psu.edunih.govnih.gov Both DAS and DASO act as competitive inhibitors, while DASO2 has been identified as a suicide inhibitor of the enzyme. nih.govnih.govtaylorandfrancis.com This means that DASO2 irreversibly inactivates CYP2E1 after being metabolized by it. nih.govtaylorandfrancis.com The inhibition of CYP2E1 by these compounds is a key mechanism behind their protective effects against certain chemical toxicities. nih.govpsu.edunih.gov

The Cell Division Cycle 25 (Cdc25) family of proteins are dual-specificity phosphatases that play a pivotal role in regulating cell cycle progression by activating cyclin-dependent kinases (Cdks). wikipedia.orgresearchgate.net Dysregulation of Cdc25 is often observed in various cancers, making these enzymes a target for therapeutic agents. frontiersin.org

Organosulfur compounds from garlic, particularly diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to inhibit Cdc25C phosphatase. fda.gov.twnih.gov This inhibition leads to a G2/M phase cell cycle arrest in cancer cells. fda.gov.twnih.gov The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to the hyperphosphorylation and subsequent destruction of the Cdc25C protein. fda.gov.twnih.gov For instance, DADS treatment has been observed to decrease the expression of Cdc25C protein, which is consistent with its ability to induce hyperphosphorylation of its target, p34cdc2. nih.gov Some research suggests that diallylpolysulfides could act as irreversible inhibitors of Cdc25C. researchgate.net

Cytochrome P450 2E1 (CYP2E1) Inhibition

Kinetic Parameters of Enzyme Inhibition

The potency and nature of enzyme inhibition are quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific values for diallyl hexasulfide are not prevalent in the literature, data for other diallyl sulfides provide valuable insight.

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Studies have determined the IC50 values for various diallyl sulfides against CYP2E1. For example, diallyl sulfide (DAS) has a reported IC50 of 17.3 µmol/L for the inhibition of CYP2E1. nih.govnih.gov Other diallyl sulfide analogs have shown varying potencies. nih.govnih.gov Research on the inhibition of methyl-n-pentylnitrosamine depentylation by rat CYP2E1 reported IC50 values between 5-12 µM for diallyl sulfide (DAS) and diallyl disulfide (DADS). tandfonline.com

| Compound | Enzyme | Substrate/Assay | IC50 (µM) | Source |

|---|---|---|---|---|

| Diallyl sulfide (DAS) | CYP2E1 | p-Nitrophenol hydroxylation | 17.3 ± 1.1 | nih.gov |

| Diallyl ether | CYP2E1 | p-Nitrophenol hydroxylation | 6.3 ± 0.9 | nih.gov |

| Allyl methyl sulfide | CYP2E1 | p-Nitrophenol hydroxylation | 11.4 ± 1.5 | nih.gov |

| Diallyl sulfide (DAS) | Rat CYP2E1 | MPN depentylation | 5-12 | tandfonline.com |

| Diallyl disulfide (DADS) | Rat CYP2E1 | MPN depentylation | 5-12 | tandfonline.com |

The inhibition constant (Ki) provides a more precise measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition. For the competitive inhibition of CYP2E1, diallyl sulfide (DAS) has a reported Ki of 6.3 ± 1.0 µmol/L. nih.gov In another study, the Ki value for DAS inhibiting rat microsomal CYP2E1 was reported as 27 µmol/l for N-nitrosodimethylamine demethylation. psu.edu The metabolite of DAS, diallyl sulfone (DASO2), has a Ki of 188 µM for p-nitrophenol hydroxylase activity. nih.gov

| Compound | Enzyme | Inhibition Type | Ki (µM) | Source |

|---|---|---|---|---|

| Diallyl sulfide (DAS) | CYP2E1 | Competitive | 6.3 ± 1.0 | nih.gov |

| Diallyl ether | CYP2E1 | Competitive | 3.1 ± 0.6 | nih.gov |

| Allyl methyl sulfide | CYP2E1 | Competitive | 4.4 ± 0.8 | nih.gov |

| Diallyl sulfide (DAS) | Rat microsomal CYP2E1 | Competitive | 27 | psu.edu |

| Diallyl sulfone (DASO2) | Rat liver microsomes | Competitive | 188 | nih.gov |

| Diallyl sulfide (DAS) | Rat and human CYP2E1 | Competitive | 0.6-1.6 | tandfonline.com |

Determination of Half Maximal Inhibitory Concentration (IC50)

Mechanistic Classification of Enzyme Inhibition

The interaction between an inhibitor and an enzyme can be categorized based on its mechanism.

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Diallyl sulfide (DAS) and its metabolite diallyl sulfoxide (DASO) are known competitive inhibitors of CYP2E1. nih.govnih.govnih.gov

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by substrate concentration. longdom.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. longdom.org

Irreversible (Suicide) Inhibition : The inhibitor binds covalently to the enzyme, leading to permanent inactivation. longdom.org Diallyl sulfone (DASO2), a metabolite of DAS, is a mechanism-based or suicide inhibitor of CYP2E1. nih.govnih.govtaylorandfrancis.com This occurs when the enzyme metabolizes DASO2 into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov Similarly, some diallyl polysulfides have been suggested to be irreversible inhibitors of Cdc25C phosphatase. researchgate.net

The varied mechanisms of inhibition exhibited by diallyl sulfides against different enzymes underscore the complexity of their biological actions.

Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. nih.govmdpi.com This type of inhibition can be overcome by increasing the substrate concentration. At present, there are no specific research findings in the available scientific literature that detail the competitive inhibition of enzymes by diallyl hexasulfide. Studies on related garlic compounds have shown competitive inhibition of enzymes like cytochrome P450 2E1, but this specific interaction has not been documented for diallyl hexasulfide. oregonstate.eduresearchgate.net

Non-Competitive Inhibition

In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. science.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. wikipedia.org Consequently, the V_max of the reaction is lowered, but the K_m remains unchanged. A review of existing research reveals a lack of studies specifically investigating the non-competitive inhibitory effects of diallyl hexasulfide on any enzyme.

Uncompetitive Inhibition

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.orgaip.org This binding event leads to the formation of an inactive enzyme-substrate-inhibitor (ESI) complex, which reduces both V_max and K_m. There is currently no available data from research studies to suggest that diallyl hexasulfide acts as an uncompetitive inhibitor of any known enzymes.

Mixed-Type Inhibition

Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. google.com This form of inhibition affects both the V_max and the K_m of the enzymatic reaction. As with the other types of inhibition, there is a significant gap in the scientific literature, with no specific studies identified that describe diallyl hexasulfide functioning as a mixed-type inhibitor.

Preclinical Pharmacokinetic and Biotransformation Aspects of Diallyl Hexasulfide

In Vivo Metabolic Transformations

Once introduced into a biological system, diallyl hexasulfide undergoes significant metabolic changes. The reactivity of diallyl polysulfides, including the hexasulfide variant, is believed to be initiated through interactions with intracellular thiols. uea.ac.ukuea.ac.uk

Formation of Allyl Hydropolysulfides

A key aspect of diallyl hexasulfide metabolism is the formation of allyl hydropolysulfides. uea.ac.uk In research conducted on the Gram-positive bacterium Bacillus subtilis, allyl hydropolysulfides were identified as metabolites of diallyl polysulfides. uea.ac.uk This conversion is significant as allyl hydropolysulfides (ASnH, where n>1) are thought to possess lower pKa values than their corresponding thiols, potentially influencing their biological activity. uea.ac.uk The interaction with low molecular weight thiols, such as glutathione (B108866) in eukaryotes, can lead to the generation of these allyl hydropolysulfides, including allyl persulfides (AS2H) and allyl hydrotrisulfides (AS3H). uea.ac.uk This process can disrupt the cellular redox balance by depleting the pool of reduced low molecular weight thiols. uea.ac.uk

Conversion to Thiols and Perthiols

The metabolic pathway of diallyl hexasulfide also involves its conversion to thiols and perthiols. The initial reaction with intracellular thiols, such as glutathione, leads to the formation of allyl thiol (ASH) and allyl persulfides (AS2H, AS3H). uea.ac.uk This reaction is a thiol-polysulfane exchange. uea.ac.uk The generation of these molecules can increase oxidative stress by potentially elevating the production of reactive oxygen species. uea.ac.uk Further reactions involving allyl persulfides may also result in the liberation of hydrogen sulfide (B99878) (H2S). uea.ac.uk In studies with Bacillus subtilis, exposure to diallyl polysulfides led to the accumulation of allyl thiol and allyl persulfide, alongside a significant level of protein-S-allylation. uea.ac.uk

Cellular Uptake and Subcellular Distribution in Research Models

The effectiveness of a compound is partially determined by its ability to be taken up by cells and distributed to specific subcellular locations. While direct studies on the cellular uptake and subcellular distribution of diallyl hexasulfide are not extensively detailed in the provided context, the behavior of related compounds and nanoparticles can offer insights into potential mechanisms.

The cellular uptake and distribution of substances can be influenced by their formulation. mdpi.com For instance, the method of encapsulation can affect how a compound is internalized by cells and where it localizes within them. mdpi.com Studies on other molecules have shown that uptake can be rapid, with distribution to various organelles, including the plasma membrane, cytosol, mitochondria, and nucleus. usask.canih.gov The specific distribution pattern can influence the compound's biological effects. usask.ca For example, the accumulation of a substance in the nucleus may be linked to higher toxicity. usask.ca The internalization process can occur through different pathways, and the subsequent subcellular localization is crucial for the compound's mechanism of action. mdpi.comnih.gov

Structure Activity Relationship Sar Studies for Diallyl Hexasulfide and Analogs

Influence of Polysulfide Chain Length on Bioactivity

A significant body of research has demonstrated that the biological activity of diallyl polysulfides (DASn) is strongly dependent on the number of sulfur atoms (n) in the polysulfide chain. google.comepo.org Generally, an increase in the sulfur chain length correlates with enhanced bioactivity, although this trend often reaches a plateau or peak at a specific chain length before declining. researchgate.netuea.ac.uk

Research on the antimicrobial effects of diallyl polysulfides against various microorganisms has consistently shown that activity increases with the number of sulfur atoms. researchgate.net For instance, studies on the bacterium Bacillus subtilis revealed that bioactivity increased progressively from diallyl disulfide (DADS or DAS2) to diallyl tetrasulfide (DAS4), after which the activity level plateaued with diallyl pentasulfide (DAS5) and diallyl hexasulfide (DAS6). researchgate.netuea.ac.uk Similar trends have been observed against other bacteria and fungi. researchgate.net The higher polysulfides (DAS4-DAS6) are generally more potent antimicrobials compared to those with shorter sulfur chains like DADS and diallyl trisulfide (DATS or DAS3). researchgate.net

In the context of anticancer activity, the length of the sulfur chain is also a critical determinant. researchgate.net One study examining the growth-suppressing effects of various alk(en)yl sulfides on human colon cancer cells found that DATS was highly effective, whereas diallyl monosulfide and DADS showed no significant effect. nih.gov This suggests that a minimum of three sulfur atoms is necessary for this specific cytotoxic activity. The increased reactivity of longer-chain polysulfides is believed to contribute to their heightened biological effects. uea.ac.uk However, the stability of these compounds tends to decrease as the sulfur chain lengthens; DAS5 and DAS6 are less stable than DAS2-DAS4. researchgate.net

| Compound | Sulfur Atoms (n) | Observed Bioactivity Trend | Target Organism/Cell Line |

|---|---|---|---|

| Diallyl Disulfide (DADS) | 2 | Lower antimicrobial and anticancer activity compared to higher polysulfides. researchgate.netnih.gov | Bacillus subtilis, Human Colon Cancer Cells |

| Diallyl Trisulfide (DATS) | 3 | Significant antimicrobial and anticancer activity; more potent than DADS. researchgate.netnih.govpharmatutor.org | Bacillus subtilis, Human Colon Cancer Cells |

| Diallyl Tetrasulfide (DAS4) | 4 | Potent antimicrobial activity, often representing the peak of bioactivity. researchgate.netuea.ac.uk | Bacillus subtilis |

| Diallyl Pentasulfide (DAS5) | 5 | High bioactivity, similar to or slightly plateauing from DAS4. researchgate.netuea.ac.uk | Bacillus subtilis |

| Diallyl Hexasulfide (DAS6) | 6 | High bioactivity, similar to or slightly plateauing from DAS4. researchgate.netuea.ac.uk | Bacillus subtilis |

Importance of Diallyl and Polysulfide Moieties for Functional Activity

The characteristic structure of diallyl polysulfides, featuring two allyl groups (CH2=CH-CH2-) flanking a chain of sulfur atoms (-Sn-), is crucial for their biological function. Both the diallyl moieties and the polysulfide core contribute distinct properties that together define the compound's reactivity and mechanism of action. pharmatutor.orgnsf.gov

The allyl groups are fundamental to the bioactivity of these molecules. A study comparing the antimicrobial effects of diallyl disulfide (DADS) and dipropyl disulfide (DPDS) demonstrated the importance of the allyl group's double bond. pharmatutor.org While DADS showed significant inhibition zones against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, DPDS, which lacks the carbon-carbon double bond, exhibited no antimicrobial activity. pharmatutor.org This indicates that the CH2=CH-CH2 group is essential for the antimicrobial properties of these sulfide (B99878) derivatives. pharmatutor.org The reactivity of the allyl group is also implicated in the detoxification of harmful substances. nih.gov

The polysulfide moiety is equally critical, acting as a reactive center. The lability of the sulfur-sulfur (S-S) bond allows these compounds to interact with intracellular thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins. mdpi.com This reactivity increases with the number of sulfur atoms. uea.ac.uk The interaction with thiols can disrupt cellular homeostasis, modify protein function, and generate reactive sulfur species, which are central to the compound's biological effects. researchgate.netmdpi.com For example, the reaction of DATS with GSH can lead to the formation of S-allylmercaptoglutathione and allyl hydropolysulfides, initiating a cascade of redox signaling events. uea.ac.ukmdpi.com Therefore, the polysulfide chain functions as the electrophilic site that engages with biological nucleophiles, while the allyl groups are required for specific biological recognition and activity.

Effects of Structural Modifications on Molecular Mechanisms

Modifying the structure of diallyl polysulfides, either by altering the allyl groups or by creating entirely new analogs, can significantly impact their molecular mechanisms and biological efficacy. Such modifications are a key strategy in developing compounds with enhanced potency or selectivity. researchgate.net

One area of research involves creating analogs by replacing the allyl groups with other chemical structures. For instance, a study synthesized and evaluated a series of 4-substituted benzyl (B1604629) analogs of DADS and their selenium counterparts (diselenides) for their anti-proliferative activities in human breast cancer cells. researchgate.net The results showed that these structural modifications could significantly enhance anticancer activity compared to the parent compound, DADS. A benzyl disulfide analog with a 4-cyano group exhibited the highest activity among the disulfides tested. researchgate.net The corresponding diselenide analogs were even more potent and showed greater selectivity for cancer cells over normal cells. A proposed mechanism of action for these enhanced effects is the increased generation of intracellular reactive oxygen species (ROS). researchgate.net

Another type of structural modification involves altering the substituents on the allyl chain itself. The synthesis of various 2-substituted bis(2-propenyl) polysulfides has been explored. googleapis.com These modifications can influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn affects how the molecule interacts with biological targets like cell membranes and enzymes. preprints.org For example, the cytotoxicity of diallyl disulfide (DADS) and diallyl sulfide (DAS) has been linked to different molecular events. DADS-induced cytotoxicity in hepatocytes is associated with the release of hydrogen sulfide (H₂S), which inhibits cytochrome oxidase. nih.gov In contrast, DAS cytotoxicity appears to be mediated by the formation of acrolein, a reactive aldehyde. nih.gov These distinct mechanisms, arising from a difference of just one sulfur atom, highlight how even subtle structural changes can fundamentally alter the molecular pathway of action.

| Original Compound | Structural Modification | Resulting Analog Example | Effect on Molecular Mechanism/Bioactivity |

|---|---|---|---|

| Diallyl Disulfide (DADS) | Replacement of allyl groups with substituted benzyl groups. | 4-cyanobenzyl disulfide | Enhanced anti-proliferative activity in breast cancer cells compared to DADS. researchgate.net |

| Diallyl Disulfide (DADS) | Replacement of sulfur with selenium. | Benzyl diselenides | Exhibited very good anti-proliferative activities, greater than DADS, and increased selectivity for cancer cells. researchgate.net Linked to elevated intracellular ROS. researchgate.net |

| Diallyl Trisulfide (DATS) | Reduction in sulfur chain length to two atoms. | Diallyl Disulfide (DADS) | Shift in primary cytotoxic mechanism from tubulin disruption (DATS) to H₂S release and metabolic disruption (DADS). nih.govnih.gov |

| Diallyl Disulfide (DADS) | Reduction in sulfur chain length to one atom. | Diallyl Sulfide (DAS) | Shift in cytotoxic mechanism from H₂S-mediated effects (DADS) to acrolein-mediated toxicity (DAS). nih.gov |

Computational and Molecular Modeling Studies

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. biorxiv.org This method is instrumental in drug discovery and for understanding the biological functions of molecules. biorxiv.org While specific docking studies exclusively focused on diallyl hexasulfide are not extensively documented in publicly available research, studies on related, smaller diallyl polysulfides like diallyl disulfide (DADS) and diallyl trisulfide (DATS) provide valuable insights into how these types of compounds may interact with protein targets. nih.govf1000research.com

The binding of diallyl polysulfides to proteins is often driven by a combination of hydrophobic interactions and the unique chemistry of the polysulfide chain. Docking studies on diallyl disulfide and diallyl trisulfide have shown that these molecules can fit into the active sites of various enzymes. nih.govf1000research.com For instance, docking studies of DADS against Cyclin-Dependent Kinase 2 (CDK2), a potential anticancer target, have been performed. nih.gov The interactions typically involve van der Waals forces, hydrogen bonds, and sometimes pi-sulfur or cation-pi bonds. f1000research.com

In a study involving an Odorant-Binding Protein (BodoOBP8), diallyl disulfide was shown to bind within a hydrophobic pocket of the protein. researchgate.net The binding mode is stabilized by interactions with hydrophobic amino acid residues such as Leucine, Alanine, Valine, and Isoleucine. researchgate.net Given the longer and more flexible sulfur chain of diallyl hexasulfide, it is expected to form more extensive hydrophobic interactions within protein binding pockets. The multiple sulfur atoms can also act as hydrogen bond acceptors.

Table 1: Predicted Interactions for Diallyl Polysulfides with Protein Targets This table is a representative summary based on studies of related diallyl polysulfides, as specific data for diallyl hexasulfide is limited.

| Compound | Protein Target (Example) | Predicted Interacting Residues (Example) | Primary Interaction Types |

|---|---|---|---|

| Diallyl Disulfide (DADS) | CDK2 | Not specified in detail | van der Waals, Hydrogen Bonds |

| Diallyl Disulfide (DADS) | BodoOBP8 | Leu60, Leu63, Leu64, Ala67, Val28, Ile30, Ile33, Leu34, Val86 | Hydrophobic Interactions |

| Diallyl Trisulfide (DATS) | Acetylcholinesterase | Not specified in detail | van der Waals, Hydrogen Bonds |

Binding energy is a measure of the strength of the interaction between a ligand and a protein. msu.edu Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov Molecular docking simulations calculate a docking score, which is an estimation of the binding free energy. f1000research.com

For diallyl disulfide (DADS), docking studies against the anticancer target CDK2 predicted a binding energy of -5.23 kcal/mol. nih.gov In another study, the docking score for diallyl disulfide with acetylcholinesterase was reported as -3.9 kcal/mol. f1000research.com While direct predictions for diallyl hexasulfide are not available, it is known that the biological activity of diallyl polysulfides often increases with the length of the sulfur chain up to the tetrasulfide and pentasulfide. uea.ac.uk This suggests that diallyl hexasulfide might exhibit strong binding affinities to its protein targets, potentially due to increased van der Waals and hydrophobic contacts.

Table 2: Predicted Binding Energies for Diallyl Polysulfides from Docking Studies This table presents data for related compounds to infer the potential binding characteristics of diallyl hexasulfide.

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Diallyl Disulfide (DADS) | CDK2 | -5.23 | nih.gov |

| Diallyl Disulfide (DADS) | Acetylcholinesterase | -3.9 | f1000research.com |

| Diallyl Trisulfide (DATS) | Acetylcholinesterase | -3.9 | f1000research.com |

Analysis of Binding Modes and Interactions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing their movements, conformational changes, and interactions. nih.gov These simulations are crucial for understanding the stability of ligand-protein complexes and the influence of the solvent environment. nih.gov

Specific MD simulation studies on diallyl hexasulfide are not prominent in the reviewed literature. However, MD simulations are a standard follow-up to molecular docking to validate the stability of the predicted binding poses. nih.gov For a flexible molecule like diallyl hexasulfide, MD simulations would be essential to explore its conformational landscape within a protein's binding site and to assess how its flexibility contributes to the binding affinity and specificity. The simulations can reveal how the polysulfide chain adapts its shape to optimize interactions and how water molecules may mediate the binding.

Quantum Chemical Calculations and Theoretical Studies of Sulfur Chemistry

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and energetic properties of molecules with high accuracy. rsc.org These methods are particularly valuable for studying the complex chemistry of sulfur-containing compounds. nih.govacs.org

A computational study using DFT investigated the mechanism of hydrogen sulfide (B99878) (H₂S) release from the reaction of diallyl disulfide (DADS) and diallyl trisulfide (DATS) with biological thiols like cysteine and glutathione (B108866). nih.govacs.org The study found that the reaction is initiated by the nucleophilic attack of a thiol anion on a sulfur atom of the polysulfide chain. nih.govacs.org For DATS, the attack on a peripheral sulfur atom is kinetically and thermodynamically more favorable than an attack on the central sulfur. nih.govacs.org This leads to the formation of an allyl perthiol anion, which can then release H₂S. nih.govacs.org

These findings have implications for diallyl hexasulfide. With a longer chain of six sulfur atoms, diallyl hexasulfide offers multiple sites for nucleophilic attack. The reactivity is expected to be higher than that of DADS or DATS due to the increased number of sulfur-sulfur bonds, which are relatively weak and susceptible to cleavage. The central sulfur atoms in the hexasulfide chain are more sterically hindered, but the peripheral sulfurs provide accessible reactive sites. The ability of diallyl polysulfides to release H₂S or other reactive sulfur species is believed to be a key part of their biological activity. nih.govacs.org

Quantum chemical calculations can also predict various molecular properties. While a full computational analysis of diallyl hexasulfide is not available, some properties have been predicted and are available in databases like PubChem.

Table 3: Predicted Physicochemical and Spectroscopic Properties of Diallyl Hexasulfide

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀S₆ | uni.lu |

| Monoisotopic Mass | 273.91068 Da | uni.lu |

| XlogP | 4.0 | uni.lu |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 167.9 Ų | uni.lu |

Compound List

Advanced Analytical Chemistry Approaches for Diallyl Hexasulfide Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of diallyl hexasulfide, enabling its separation from a mixture of other organosulfur compounds, which is a critical prerequisite for accurate quantification and identification. mdpi.com The non-polar nature of diallyl polysulfides makes reversed-phase chromatography particularly effective.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of diallyl polysulfides, including diallyl hexasulfide. nih.gov Reversed-phase HPLC, in particular, is the method of choice for separating these compounds from garlic extracts and other commercial products. docksci.com The separation is typically achieved on a C18 silica (B1680970) column, which provides a non-polar stationary phase that interacts effectively with the diallyl polysulfide molecules. scispace.com

The mobile phase commonly consists of a gradient mixture of methanol (B129727) and water. scispace.com A gradient elution, where the proportion of the organic solvent (methanol) is increased over time, is necessary to elute the series of polysulfides, from the less retained diallyl monosulfide to the more strongly retained higher-order polysulfides like diallyl hexasulfide. scispace.comgoogle.com The retention time of the polysulfides increases with the number of sulfur atoms in the chain. docksci.com Detection is often performed using a UV detector, as the sulfur-sulfur bonds exhibit UV absorbance.

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | docksci.com |

| Stationary Phase (Column) | C18 Silica (e.g., Telos Flash C18) | scispace.com |

| Mobile Phase | Gradient elution with Methanol and Water | scispace.com |

| Detection | UV-Vis Detector | google.com |

| Analyte Separation Principle | Separation is based on hydrophobicity; retention time increases with the number of sulfur atoms in the polysulfide chain. | docksci.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, higher sensitivity, and substantially faster analysis times. These enhancements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For the analysis of complex mixtures containing diallyl hexasulfide, UPLC is often coupled with mass spectrometry (UPLC-MS). researchgate.netcnr.it This hyphenated technique combines the superior separation power of UPLC with the definitive identification capabilities of MS. The use of UPLC allows for a more efficient separation of the structurally similar diallyl polysulfides prior to their introduction into the mass spectrometer, minimizing ion suppression and improving the quality of the resulting data. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) | researchgate.netcnr.it |

| Key Advantage | Higher resolution, increased speed, and greater sensitivity compared to conventional HPLC. | |

| Coupled Detector | Electrospray Ionization Mass Spectrometry (ESI-MS) or Coordination Ion Spray Mass Spectrometry (CIS-MS) | researchgate.netcnr.it |

| Application | Efficiently separates complex mixtures of diallyl polysulfanes, including diallyl hexasulfide, for subsequent mass analysis. | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Applications for Identification and Purity (beyond synthesis context)

Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification of diallyl hexasulfide and the assessment of its purity, especially following chromatographic separation. scispace.comnumberanalytics.com It provides crucial information about the molecular weight and fragmentation pattern of the molecule. numberanalytics.com High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with extremely high accuracy, allowing for the confirmation of its elemental formula (C₆H₁₀S₆). scispace.com

Various ionization techniques can be employed, with Electrospray Ionization (ESI) being common in LC-MS applications. scispace.com In MS analysis, diallyl hexasulfide can be observed as different ionic species, or adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. uni.lu The predicted mass-to-charge ratio (m/z) and collision cross-section (CCS) values for these adducts serve as key identifiers in mass spectrometric analysis. uni.lu

| Adduct | Predicted m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 274.91796 | 167.9 |

| [M+Na]⁺ | 296.89990 | 173.3 |